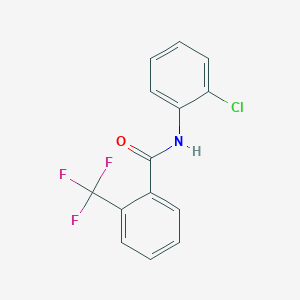
n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
N-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide acts as a modulator of ion channels and receptors, including GABA(A) receptors, NMDA receptors, and TRPV1 channels. n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide has been shown to enhance the activity of GABA(A) receptors, leading to increased inhibition of neuronal activity. n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide has also been shown to inhibit the activity of NMDA receptors, leading to decreased excitatory neurotransmission. Additionally, n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide has been shown to activate TRPV1 channels, leading to increased calcium influx and neuronal excitability.
Biochemical and Physiological Effects:
n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide has been shown to have various biochemical and physiological effects, including modulation of synaptic transmission, regulation of ion channel activity, and alteration of neuronal excitability. n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide has also been shown to have neuroprotective effects, as it can reduce neuronal damage caused by oxidative stress and excitotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide has several advantages for lab experiments, including its high purity, stability, and specificity for neuronal uptake. However, n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide, including its potential applications in drug discovery, neurodegenerative disease research, and neuroimaging. n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide may also be used as a tool for studying the function of ion channels and receptors in different cell types and tissues. Additionally, further studies are needed to investigate the potential side effects and toxicity of n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide at different concentrations and exposure durations.
Conclusion:
In conclusion, n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide has been used as a marker for tracing neural pathways, a tool for studying ion channels and receptors, and a potential neuroprotective agent. n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide has several advantages for lab experiments, but also has some limitations and potential side effects. Further research is needed to fully understand the mechanism of action and potential applications of n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide.
Synthesemethoden
The synthesis of n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with 2-(trifluoromethyl)aniline in the presence of a base, such as triethylamine or pyridine. The resulting product is purified through recrystallization to obtain n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide has been widely used in scientific research due to its potential applications in various fields, including neuroscience, pharmacology, and toxicology. n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide has been used as a marker for tracing neural pathways in the brain, as it is taken up by neurons and transported along their axons. n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide has also been used as a tool for studying the function of ion channels and receptors, as it can modulate their activity.
Eigenschaften
Produktname |
n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide |
|---|---|
Molekularformel |
C14H9ClF3NO |
Molekulargewicht |
299.67 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C14H9ClF3NO/c15-11-7-3-4-8-12(11)19-13(20)9-5-1-2-6-10(9)14(16,17)18/h1-8H,(H,19,20) |
InChI-Schlüssel |
CBVKYRGTGNCYLK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Cl)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B256995.png)

